molecular formula C14H12OS B14635121 1,3-Benzoxathiole, 2-methyl-2-phenyl- CAS No. 54226-26-5

1,3-Benzoxathiole, 2-methyl-2-phenyl-

Cat. No.: B14635121
CAS No.: 54226-26-5
M. Wt: 228.31 g/mol
InChI Key: VIRRMGFZDXHZQN-UHFFFAOYSA-N
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Description

1,3-Benzoxathiole, 2-methyl-2-phenyl- is an organic compound that belongs to the class of benzoxathioles This compound is characterized by a benzene ring fused with an oxathiole ring, which contains both oxygen and sulfur atoms The presence of a methyl group and a phenyl group attached to the oxathiole ring further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzoxathiole, 2-methyl-2-phenyl- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-mercaptobenzoxazole with methyl iodide and phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is typically heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of 1,3-Benzoxathiole, 2-methyl-2-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxathiole, 2-methyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxathiole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzoxathioles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Benzoxathiole, 2-methyl-2-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzoxathiole, 2-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoxazole: Similar in structure but lacks the sulfur atom.

    Benzoxazole: Contains an oxygen atom but no sulfur or additional methyl and phenyl groups.

    Benzothiazole: Contains a sulfur atom but lacks the oxygen atom.

Uniqueness

1,3-Benzoxathiole, 2-methyl-2-phenyl- is unique due to the presence of both oxygen and sulfur atoms in its structure, along with the methyl and phenyl groups. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

54226-26-5

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

2-methyl-2-phenyl-1,3-benzoxathiole

InChI

InChI=1S/C14H12OS/c1-14(11-7-3-2-4-8-11)15-12-9-5-6-10-13(12)16-14/h2-10H,1H3

InChI Key

VIRRMGFZDXHZQN-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

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